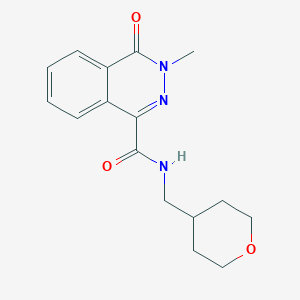![molecular formula C14H13N7O2 B11133112 N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B11133112.png)
N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the cyclization of hydrazinylpyridine derivatives with appropriate reagents to form the triazolopyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazinecarboxamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in various signaling pathways related to cell growth and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated as potential kinase inhibitors.
[1,2,4]Triazolo[4,3-a]pyridine: Explored for its biological activities and potential therapeutic applications.
Uniqueness
N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide stands out due to its unique combination of the triazolopyridine and pyrazinecarboxamide moieties, which confer distinct biological activities and potential therapeutic benefits. Its ability to inhibit specific kinases, such as c-Met, highlights its potential as a targeted cancer therapy.
Properties
Molecular Formula |
C14H13N7O2 |
|---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
N-[2-oxo-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H13N7O2/c22-13(9-18-14(23)10-7-15-4-5-16-10)17-8-12-20-19-11-3-1-2-6-21(11)12/h1-7H,8-9H2,(H,17,22)(H,18,23) |
InChI Key |
KQPXLYXXSNDRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11133039.png)
![3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B11133052.png)
![N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide](/img/structure/B11133056.png)
![2-[(4-Ethoxy-3-methyl-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11133062.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11133069.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11133072.png)

![N-[(Furan-2-YL)methyl]-2-(N-methyl3-chloro-4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11133089.png)
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)propanamide](/img/structure/B11133091.png)
![4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11133095.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B11133098.png)
![4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide](/img/structure/B11133103.png)
![4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-quinolinecarboxamide](/img/structure/B11133120.png)

